molecular formula C7H12N2O2 B1655250 3-Butylimidazolidine-2,4-dione CAS No. 33599-31-4

3-Butylimidazolidine-2,4-dione

Cat. No. B1655250
CAS RN: 33599-31-4
M. Wt: 156.18 g/mol
InChI Key: POOCDTKATJYNHL-UHFFFAOYSA-N
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Description

3-Butylimidazolidine-2,4-dione is a compound that has been synthesized and studied for its biological activities . It is a derivative of imidazolidine-2,4-dione, a heterocyclic compound that contains nitrogen and sulfur . The compound has been found to have potential antibacterial and anticonvulsant properties .


Synthesis Analysis

The synthesis of 3-Butylimidazolidine-2,4-dione involves a variety of methods. One such method involves the use of Knoevenagel condensation . Another method involves the use of Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules .


Molecular Structure Analysis

The molecular structure of 3-Butylimidazolidine-2,4-dione has been confirmed by various techniques such as FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis . The compound contains two or three biologically active imidazolidine-2,4-dione cores .


Chemical Reactions Analysis

The chemical reactions involving 3-Butylimidazolidine-2,4-dione are complex and involve multiple steps. The compound is synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Butylimidazolidine-2,4-dione include its molecular weight, density, boiling point, and melting point . The compound has a molecular formula of C7H12N2O2 and a molecular weight of 156.18200 .

Scientific Research Applications

Antidiabetic and Aldose Reductase Inhibition

The compound has been explored for its potential in treating diabetes and diabetic complications. A study synthesized derivatives and tested them for antidiabetic activity and inhibition of aldose reductase, an enzyme involved in diabetic complications. The results indicated that certain derivatives exhibited excellent dual activity, suggesting their potential as single medications for both diabetes and its complications (Iqbal et al., 2013).

Synthesis from Carbon Dioxide

Research has explored the synthesis of related compounds, like quinazoline-2,4(1H,3H)-diones, from carbon dioxide using ionic liquids as solvents and catalysts. This process is significant for transforming CO2 into value-added chemicals (Lu et al., 2014).

Hypoglycemic Activity

Further studies on spiroimidazolidine-2,4-diones have shown their potential in hypoglycemic activity. These compounds were synthesized and tested in vivo on male albino rats, showing significant activity in reducing blood glucose levels (Iqbal et al., 2012).

Antitumor Properties

A series of derivatives were synthesized and tested for antitumor activity. Some compounds showed selective activity against renal cancer cell lines, and one compound demonstrated moderate activities against melanoma and breast cancer cell lines. This research provides a basis for future development of antitumor agents (Alanazi et al., 2013).

Antimicrobial Activity

Compounds containing the thiazolidine-2,4-dione scaffold, similar to 3-Butylimidazolidine-2,4-dione, have been studied for their antimicrobial activities. New heterocyclic moieties linked to thiazolidine-2,4-dione showed activity against various microbial strains, highlighting their potential as antimicrobial agents (Ibrahim et al., 2011).

Safety And Hazards

The safety and hazards of 3-Butylimidazolidine-2,4-dione are not well documented. It is recommended to handle the compound with care and avoid direct contact with skin and eyes. In case of accidental ingestion or inhalation, seek immediate medical attention .

Future Directions

The future directions for the study of 3-Butylimidazolidine-2,4-dione include further exploration of its biological activities and potential applications in medicine. The compound’s antibacterial and anticonvulsant properties make it a promising candidate for the development of new drugs .

properties

IUPAC Name

3-butylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-2-3-4-9-6(10)5-8-7(9)11/h2-5H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOCDTKATJYNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340874
Record name 3-Butylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butylimidazolidine-2,4-dione

CAS RN

33599-31-4
Record name 3-Butylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GG Muccioli, N Fazio, GKE Scriba… - Journal of medicinal …, 2006 - ACS Publications
The demonstration of the essential role of fatty acid amide hydrolase (FAAH) in hydrolyzing endogenous bioactive fatty acid derivatives has launched the quest for the discovery of …
Number of citations: 145 pubs.acs.org
GG Muccioli, D Martin, GKE Scriba… - Journal of medicinal …, 2005 - ACS Publications
A set of 30 substituted 5,5‘-diphenyl-2-thioxoimidazolidin-4-one (thiohydantoins) derivatives was synthesized, and their affinity for the human CB 1 cannabinoid receptor has been …
Number of citations: 84 pubs.acs.org
FA Ronchi, AB Fernandes, RI Reis, LAF Mendes… - researchgate.net
Hypertension has been associated as a pathogenesis involved in the renin angiotensin system. The most commonly used drug to bloc the AT1R, is Losartan which has specific …
Number of citations: 5 www.researchgate.net
D Zhang, X Xing, GD Cuny - The Journal of Organic Chemistry, 2006 - ACS Publications
A method for the preparation of enantiomerically pure hydantoins from optically pure α-amino amides utilizing triphosgene is described. We also propose that the racemization observed …
Number of citations: 76 pubs.acs.org
FA Ronchi, AB Fernandes, RI Reis… - Open Chemistry …, 2016 - benthamopen.com
Hypertension has been associated as a pathogenesis involved in the renin angiotensin system. The most commonly used drug to block the AT 1 R, is Losartan which has specific …
Number of citations: 1 benthamopen.com
SH Ganatra, MR Patle, GK Bhagat - Asian Journal of Research …, 2011 - indianjournals.com
The paper describes QSAR studies of Hydantoin based compounds as anticancer agents. Present study aimed at finding the equation for Hydantoin based molecules as anticancer …
Number of citations: 4 www.indianjournals.com

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